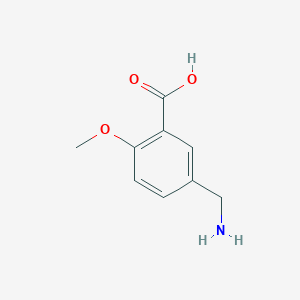
o-Anisic acid, 5-(aminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Anisic acid, 5-(aminomethyl)-: is an organic compound with the molecular formula C9H11NO3. It is a derivative of o-Anisic acid, where an aminomethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Anisic acid, 5-(aminomethyl)- typically involves the reaction of o-Anisic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{o-Anisic acid} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{o-Anisic acid, 5-(aminomethyl)-} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as:
- Dissolving o-Anisic acid in a suitable solvent.
- Adding formaldehyde and ammonia to the solution.
- Controlling the temperature and pH to facilitate the reaction.
- Isolating and purifying the product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: o-Anisic acid, 5-(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the aminomethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: o-Anisic acid, 5-(aminomethyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of aminomethyl groups on biological activity. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it is used to develop new drugs and therapeutic agents. Its derivatives may exhibit pharmacological properties that are useful in treating various diseases.
Industry: In the industrial sector, o-Anisic acid, 5-(aminomethyl)- is used in the production of specialty chemicals and materials. It is also used in the formulation of certain products, such as fragrances and flavors.
Mechanism of Action
The mechanism of action of o-Anisic acid, 5-(aminomethyl)- involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
o-Anisic acid (2-methoxybenzoic acid): The parent compound without the aminomethyl group.
p-Anisic acid (4-methoxybenzoic acid): A positional isomer with the methoxy group at the para position.
m-Anisic acid (3-methoxybenzoic acid): A positional isomer with the methoxy group at the meta position.
Uniqueness: o-Anisic acid, 5-(aminomethyl)- is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
WQPPJAFLNHFBQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















